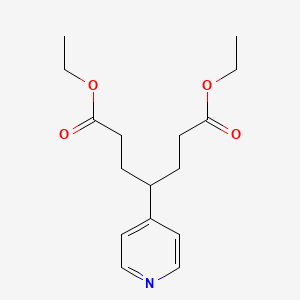
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine is a synthetic organic compound that features a pyrazine ring substituted with a benzyloxy group and an imidazolylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step might involve nucleophilic substitution reactions where a benzyl alcohol derivative reacts with a halogenated pyrazine.
Formation of the imidazolylamine moiety: This could involve the reaction of a suitable amine with an imidazole derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions might target the imidazole ring or the pyrazine core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while reduction could lead to a fully saturated pyrazine ring.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, among others.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyridine-2-amine: Similar structure with a pyridine ring instead of pyrazine.
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)quinoline-2-amine: Features a quinoline ring.
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-2-amine: Contains a benzene ring.
Uniqueness
The uniqueness of 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
98299-44-6 |
|---|---|
Molekularformel |
C14H15N5O |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-3-phenylmethoxypyrazin-2-amine |
InChI |
InChI=1S/C14H15N5O/c1-2-4-11(5-3-1)10-20-13-12(15-6-7-16-13)19-14-17-8-9-18-14/h1-7H,8-10H2,(H2,15,17,18,19) |
InChI-Schlüssel |
PJXFDJGCORVLAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NC2=NC=CN=C2OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


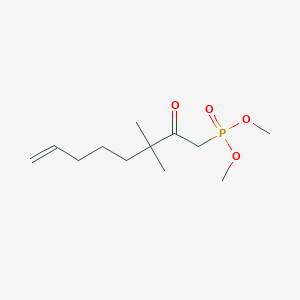
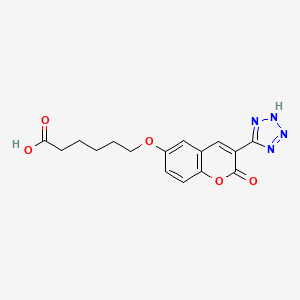


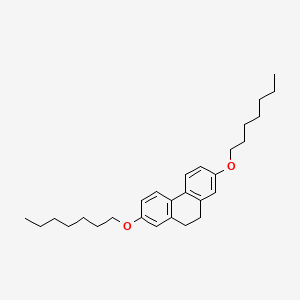

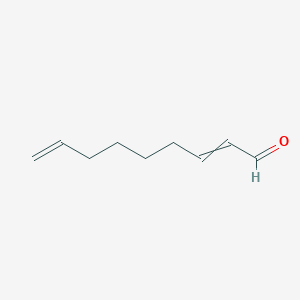


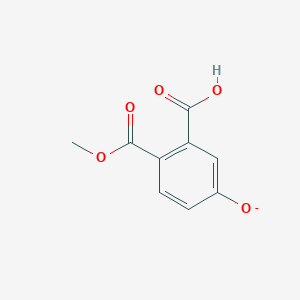
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
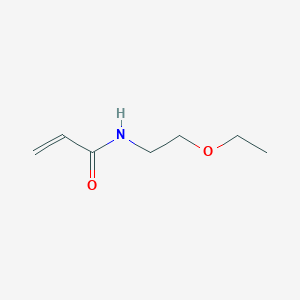
![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)
